
5-Hydroxypyrazine-2-carboxylic acid
Overview
Description
5-Hydroxypyrazine-2-carboxylic acid (5-OH-PYCA, CAS: 34604-60-9) is a heterocyclic carboxylic acid with a hydroxyl substituent at the 5-position of the pyrazine ring. It is a critical intermediate in the synthesis of antituberculous agents, notably pyrazinamide (PZA) derivatives, and serves as a major urinary metabolite of alkylpyrazines found in foods like coffee and chocolate . Key properties include:
- Molecular formula: C₅H₄N₂O₃
- Molecular weight: 140.1 g/mol
- Acid dissociation constants: pKa₁ = 3.42 (carboxylic acid group), pKa₂ = 7.96 (hydroxyl group), classifying it as a medium-weak acid .
- Solubility: 50 mg/mL in DMSO, 4 mg/mL in water .
5-OH-PYCA is synthesized via microbial biotransformation of 2-cyanopyrazine using Agrobacterium sp. DSM 6336, achieving yields up to 80% .
Preparation Methods
Microbiological Synthesis via Microbial Biotransformation
Microbial biotransformation offers an eco-friendly route to 5OH-PYCA. Agrobacterium sp. DSM 6336 catalyzes the conversion of 2-cyanopyrazine to 5OH-PYCA under mild conditions . The process involves:
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Induction Phase : Cultivating the microorganism with 3-cyanopyridine to activate enzymatic pathways.
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Biotransformation : Incubating resting cells with 2-cyanopyrazine at 30°C and pH 6–8 for 16 hours, achieving near-complete substrate conversion .
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Product Isolation : Acidifying the cell-free solution precipitates 5OH-PYCA, which is purified via crystallization.
Advantages :
Limitations :
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Requires sterile fermentation infrastructure.
Chemical Hydrolysis of Methyl Esters
Lithium Hydroxide-Mediated Hydrolysis
A high-yielding method involves hydrolyzing methyl 5-chloropyrazine-2-carboxylate with aqueous LiOH :
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Reaction Conditions : 1.01 mol LiOH in water at 1–5°C, followed by HCl acidification.
Hydrochloric Acid-Catalyzed Ester Cleavage
Alternative protocols use HCl in dioxane/water :
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Procedure : Refluxing methyl 5-hydroxypyrazine-2-carboxylate with 4N HCl at 80°C for 4 hours.
Multi-Step Synthesis via Cyclization and Oxidation
Cyclization of Pyruvic Aldehyde and o-Phenylene Diamine
Adapted from a patent for 5-methyl derivatives , this method involves:
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Cyclization : Reacting pyruvic aldehyde with o-phenylene diamine at 30–90°C using sodium pyrosulfite.
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Oxidation : Treating the intermediate with KMnO₄ to form 5-hydroxypyrazine-2,3-dicarboxylic acid.
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Decarboxylation : Heating with H₂SO₄ to remove the 3-carboxyl group .
Key Parameters :
Yield : 65–70% after extraction with butanone .
Two-Step Esterification-Hydrolysis Strategy
Esterification with Thionyl Chloride
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Step 1 : this compound reacts with thionyl chloride in methanol at reflux to form the methyl ester .
Hydrolysis to Carboxylic Acid
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Step 2 : Basic or acidic hydrolysis of the ester.
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Cost |
---|---|---|---|---|
Microbiological | 85–90% | >95% | Moderate | High (substrate) |
LiOH Hydrolysis | 90% | >99% | High | Low |
HCl Hydrolysis | 61% | 95% | Medium | Low |
Cyclization-Oxidation | 65–70% | 99% | High | Moderate |
Industrial Considerations
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Catalyst Costs : Traditional routes using iridium or rhodium catalysts are prohibitively expensive .
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Safety : Methods avoiding diazomethane (e.g., microbial synthesis) are preferred for large-scale production .
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Purification : Crystallization from toluene/heptane mixtures ensures high purity (>99%) .
Emerging Trends
Chemical Reactions Analysis
Biocatalytic Production
Agrobacterium sp. DSM 6336 converts 2-cyanopyrazine into 5H2P2C2 via enzymatic hydrolysis and hydroxylation :
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Step 1 : 2-Cyanopyrazine → Pyrazine-2-carboxylic acid (via nitrilase).
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Step 2 : Hydroxylation at C5 (monooxygenase) → 5H2P2C2 (40 g/L yield, 80% purity) .
Acid-Base Behavior
5H2P2C2 exhibits two dissociation steps with pKa values determined by potentiometric titration :
This biprotic nature enables pH-dependent solubility and reactivity, critical for purification (e.g., crystallization at pH 1.5–4.0) .
Acyl Chloride Formation
Reaction with SOCl₂ replaces the hydroxyl group with chlorine, yielding 5-chloropyrazine-2-carboxylic acid chloride :
Conditions : Thionyl chloride (excess), DMF catalyst, 80°C, 2h.
Application : Intermediate for amide synthesis (e.g., antitubercular agents) .
Amidation
5H2P2C2 reacts with benzylamines to form N-benzylpyrazine-2-carboxamides under mild conditions :
Yields : 59–91% (room temperature, inert atmosphere) .
Radical Scavenging
Neutralizes hydrogen radicals (H- ) in industrial processes, preventing oxidative degradation :
Oxidation Resistance
The hydroxyl group stabilizes the pyrazine ring against further oxidation, enabling its use in high-temperature polymerizations .
Reduction
LiAlH₄ reduces nitro intermediates during synthesis but does not affect the carboxylic acid group under controlled conditions .
Biochemical Interactions
5H2P2C2 serves as a precursor for antituberculous agents (e.g., via coupling with hydrazides) . Its hydroxyl group enhances bioavailability by improving solubility in physiological pH ranges .
Scientific Research Applications
5-Hydroxypyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various pyrazine derivatives.
Biology: It is used in studies related to microbial metabolism and enzyme activity.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxypyrazine-2-carboxylic acid is closely related to its role as a metabolite of pyrazinamide. Pyrazinamide is converted to this compound by the enzyme pyrazinamidase. This metabolite then exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to the death of the mycobacteria.
Comparison with Similar Compounds
Structural Analogs and Derivatives
Key structural analogs include pyrazine-2-carboxylic acid (PA), chlorinated derivatives, ester prodrugs, and methyl-substituted analogs. Their synthesis and biological activities are compared below:
Table 1: Structural and Functional Comparison of 5-OH-PYCA and Analogs
Acid-Base Properties and Solubility
- 5-OH-PYCA : Dual dissociation (carboxylic acid and hydroxyl groups) enables pH-dependent solubility, favoring ionization in intestinal pH (5–7) for optimal absorption .
- PA : Stronger acidity (pKa₁=0.57) due to lack of hydroxyl group, making it more water-soluble but less membrane-permeable .
- Chlorinated derivatives : Reduced solubility due to hydrophobic -Cl substitution, enhancing lipophilicity and tissue penetration .
Biological Activity
5-Hydroxypyrazine-2-carboxylic acid (5-OH-PYCA) is a metabolite of the anti-tuberculosis drug pyrazinamide (PZA) and has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, cytotoxicity, and metabolic characteristics.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 144.10 g/mol
- Dissociation Constants :
These properties indicate that 5-OH-PYCA behaves as a medium weak acid, which is relevant for its solubility and reactivity in biological systems .
Antimycobacterial Activity
5-OH-PYCA has been studied for its antimycobacterial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of pyrazine-2-carboxamide, including those with hydroxyl substituents, exhibit significant activity against various mycobacterial strains. For instance, compounds derived from 5-OH-PYCA demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv .
Table 1: Antimycobacterial Activity of Compounds Derived from 5-OH-PYCA
Compound Name | MIC (µg/mL) | Strain Tested |
---|---|---|
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 | M. tuberculosis H37Rv |
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | M. tuberculosis H37Rv |
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | M. tuberculosis H37Rv |
These findings suggest that modifications to the pyrazine structure can enhance antimicrobial efficacy while reducing cytotoxicity .
Other Antimicrobial Activities
In addition to its antimycobacterial properties, 5-OH-PYCA has shown antifungal and antibacterial activities. In vitro studies have demonstrated that certain derivatives possess notable antifungal activity against strains like Trichophyton mentagrophytes, with MIC values as low as 15.62 µmol/L .
Cytotoxicity Studies
Cytotoxicity assessments reveal that compounds derived from 5-OH-PYCA exhibit varying degrees of toxicity depending on their structural modifications. For example, hydroxyl substituents tend to reduce cytotoxic effects in certain in vitro models .
Table 2: Cytotoxicity Data of Selected Compounds
Compound Name | IC50 (µg/mL) | Cell Line Tested |
---|---|---|
5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | >100 | Chinese hamster ovary |
5-tert-Butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | <10 | Renal cell adenocarcinoma |
The data indicate that while some derivatives maintain high antimicrobial activity, they also present low cytotoxicity, making them promising candidates for further development .
Metabolic Pathways
Research has shown that 5-OH-PYCA is a significant metabolite in the metabolism of PZA in humans and dogs, formed through the conversion of pyrazinamide . This metabolic pathway is crucial for understanding the pharmacokinetics and potential therapeutic applications of PZA and its metabolites.
Case Studies and Clinical Relevance
Several studies have highlighted the clinical relevance of monitoring levels of 5-OH-PYCA in patients undergoing treatment with PZA. For instance, a study indicated that caffeine administration could enhance the excretion of this metabolite, suggesting interactions that could influence therapeutic outcomes .
Properties
IUPAC Name |
6-oxo-1H-pyrazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQFCIHUUCMACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188179 | |
Record name | 5-Hydroxypyrazinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34604-60-9 | |
Record name | 5-Hydroxypyrazine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34604-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxypyrazinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxypyrazinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYPYRAZINOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2V0DP3ENP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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